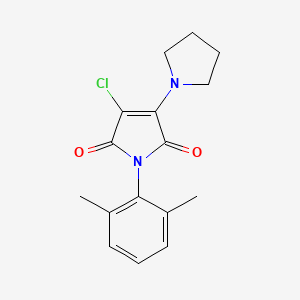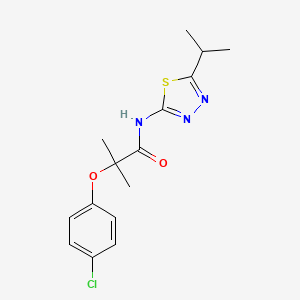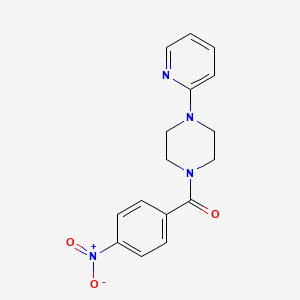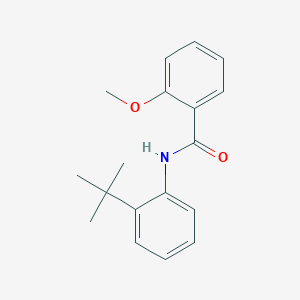
3-chloro-1-(2,6-dimethylphenyl)-4-(1-pyrrolidinyl)-1H-pyrrole-2,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-chloro-1-(2,6-dimethylphenyl)-4-(1-pyrrolidinyl)-1H-pyrrole-2,5-dione, also known as CPDD, is a synthetic compound with potential therapeutic applications. It belongs to the class of pyrrole-based compounds and has been studied extensively for its pharmacological properties.
Wirkmechanismus
The mechanism of action of 3-chloro-1-(2,6-dimethylphenyl)-4-(1-pyrrolidinyl)-1H-pyrrole-2,5-dione is not fully understood. However, it has been shown to interact with the GABA receptor and the dopamine transporter. 3-chloro-1-(2,6-dimethylphenyl)-4-(1-pyrrolidinyl)-1H-pyrrole-2,5-dione has also been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammatory response.
Biochemical and Physiological Effects:
3-chloro-1-(2,6-dimethylphenyl)-4-(1-pyrrolidinyl)-1H-pyrrole-2,5-dione has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, reduce inflammation, and alleviate pain. 3-chloro-1-(2,6-dimethylphenyl)-4-(1-pyrrolidinyl)-1H-pyrrole-2,5-dione has also been shown to improve cognitive function and reduce anxiety-like behavior in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
3-chloro-1-(2,6-dimethylphenyl)-4-(1-pyrrolidinyl)-1H-pyrrole-2,5-dione has several advantages for use in lab experiments. It is relatively easy to synthesize and has been extensively studied for its pharmacological properties. However, 3-chloro-1-(2,6-dimethylphenyl)-4-(1-pyrrolidinyl)-1H-pyrrole-2,5-dione has some limitations. It has been shown to have low solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 3-chloro-1-(2,6-dimethylphenyl)-4-(1-pyrrolidinyl)-1H-pyrrole-2,5-dione. One area of interest is the development of more efficient synthesis methods for 3-chloro-1-(2,6-dimethylphenyl)-4-(1-pyrrolidinyl)-1H-pyrrole-2,5-dione. Another area of interest is the investigation of 3-chloro-1-(2,6-dimethylphenyl)-4-(1-pyrrolidinyl)-1H-pyrrole-2,5-dione's potential use in the treatment of neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of 3-chloro-1-(2,6-dimethylphenyl)-4-(1-pyrrolidinyl)-1H-pyrrole-2,5-dione and its potential therapeutic applications.
Synthesemethoden
3-chloro-1-(2,6-dimethylphenyl)-4-(1-pyrrolidinyl)-1H-pyrrole-2,5-dione can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 2,6-dimethylphenylhydrazine with 3-chloro-1,2-dioxo-4-pyrrolidinecarboxylic acid in the presence of a dehydrating agent. The resulting product is then purified to obtain 3-chloro-1-(2,6-dimethylphenyl)-4-(1-pyrrolidinyl)-1H-pyrrole-2,5-dione.
Wissenschaftliche Forschungsanwendungen
3-chloro-1-(2,6-dimethylphenyl)-4-(1-pyrrolidinyl)-1H-pyrrole-2,5-dione has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor, anti-inflammatory, and analgesic properties. 3-chloro-1-(2,6-dimethylphenyl)-4-(1-pyrrolidinyl)-1H-pyrrole-2,5-dione has also been studied for its potential use in the treatment of neurodegenerative diseases and as an antipsychotic agent.
Eigenschaften
IUPAC Name |
3-chloro-1-(2,6-dimethylphenyl)-4-pyrrolidin-1-ylpyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2/c1-10-6-5-7-11(2)13(10)19-15(20)12(17)14(16(19)21)18-8-3-4-9-18/h5-7H,3-4,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONLHRXKHDJYNCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C(=O)C(=C(C2=O)Cl)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
31.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198676 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-chloro-1-(2,6-dimethylphenyl)-4-(1-pyrrolidinyl)-1H-pyrrole-2,5-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 4-{[3-(phenylthio)propanoyl]amino}benzoate](/img/structure/B5877578.png)



![2-[(4-chlorophenyl)sulfonyl]-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole](/img/structure/B5877589.png)

![3,4-dimethoxybenzaldehyde {4-methyl-6-[methyl(phenyl)amino]-5-nitro-2-pyrimidinyl}hydrazone](/img/structure/B5877605.png)

![4-{[5-(4-methoxyphenyl)-2H-tetrazol-2-yl]acetyl}morpholine](/img/structure/B5877623.png)
![N-[4-(isobutyrylamino)phenyl]nicotinamide](/img/structure/B5877629.png)

![[2-(1-naphthylmethoxy)phenyl]methanol](/img/structure/B5877640.png)